Cas no 796106-50-8 (2-chloro-N-({(furan-2-yl)methylcarbamoyl}methyl)-N-methylacetamide)
796106-50-8 structure
Product Name:2-chloro-N-({(furan-2-yl)methylcarbamoyl}methyl)-N-methylacetamide
Numéro CAS:796106-50-8
Le MF:C10H13ClN2O3
Mégawatts:244.674821615219
CID:2627412
PubChem ID:4961666
Update Time:2025-06-11
2-chloro-N-({(furan-2-yl)methylcarbamoyl}methyl)-N-methylacetamide Propriétés chimiques et physiques
Nom et identifiant
-
- 2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide
- ETHYL 1-CYCLOHEXYL-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
- 2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide
- 2-Chloro-N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-N-methylacetamide
- 2-CHLORO-N-{[(FURAN-2-YLMETHYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE
- 2-chloro-N-({(furan-2-yl)methylcarbamoyl}methyl)-N-methylacetamide
- Z57055792
- G38688
- AKOS008030649
- CS-0292267
- 796106-50-8
- EN300-11647
- 2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide
-
- MDL: MFCD06372762
- Piscine à noyau: 1S/C10H13ClN2O3/c1-13(10(15)5-11)7-9(14)12-6-8-3-2-4-16-8/h2-4H,5-7H2,1H3,(H,12,14)
- La clé Inchi: IACBXBSROTVGLG-UHFFFAOYSA-N
- Sourire: ClCC(N(C)CC(NCC1=CC=CO1)=O)=O
Propriétés calculées
- Qualité précise: 244.0614700 g/mol
- Masse isotopique unique: 244.0614700 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 5
- Complexité: 260
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.3
- Surface topologique des pôles: 62.6
- Poids moléculaire: 244.67
2-chloro-N-({(furan-2-yl)methylcarbamoyl}methyl)-N-methylacetamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11647-0.05g |
2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide |
796106-50-8 | 95% | 0.05g |
$64.0 | 2023-04-29 | |
| Enamine | EN300-11647-0.1g |
2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide |
796106-50-8 | 95% | 0.1g |
$73.0 | 2023-04-29 | |
| Enamine | EN300-11647-0.25g |
2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide |
796106-50-8 | 95% | 0.25g |
$105.0 | 2023-04-29 | |
| Enamine | EN300-11647-0.5g |
2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide |
796106-50-8 | 95% | 0.5g |
$197.0 | 2023-04-29 | |
| Enamine | EN300-11647-1.0g |
2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide |
796106-50-8 | 95% | 1g |
$284.0 | 2023-04-29 | |
| Enamine | EN300-11647-2.5g |
2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide |
796106-50-8 | 95% | 2.5g |
$558.0 | 2023-04-29 | |
| Enamine | EN300-11647-5.0g |
2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide |
796106-50-8 | 95% | 5g |
$825.0 | 2023-04-29 | |
| Enamine | EN300-11647-10.0g |
2-chloro-N-({[(furan-2-yl)methyl]carbamoyl}methyl)-N-methylacetamide |
796106-50-8 | 95% | 10g |
$1224.0 | 2023-04-29 | |
| Aaron | AR00G4KN-50mg |
2-chloro-N-{[(furan-2-ylmethyl)carbamoyl]methyl}-N-methylacetamide |
796106-50-8 | 95% | 50mg |
$89.00 | 2025-02-14 | |
| Aaron | AR00G4KN-100mg |
2-chloro-N-{[(furan-2-ylmethyl)carbamoyl]methyl}-N-methylacetamide |
796106-50-8 | 95% | 100mg |
$126.00 | 2025-02-14 |
2-chloro-N-({(furan-2-yl)methylcarbamoyl}methyl)-N-methylacetamide Littérature connexe
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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